molecular formula C13H14N2O3 B4424655 ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE

ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE

Cat. No.: B4424655
M. Wt: 246.26 g/mol
InChI Key: ZQIQZBBOUIZYJO-UHFFFAOYSA-N
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Description

ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE is a complex organic compound that features a unique structure combining a cyano group, a cyclopenta[b]pyridine moiety, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-5H,6H,7H-cyclopenta[b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired ester linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides or alternative esters.

Scientific Research Applications

ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the cyclopenta[b]pyridine moiety are key functional groups that contribute to its binding affinity and specificity. The ester linkage allows for modifications that can enhance the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    ETHYL CYANOACETATE: A simpler ester with a cyano group, used as a starting material in organic synthesis.

    3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDINE: The core structure of the compound, which can be modified to produce various derivatives.

Uniqueness

ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications

Properties

IUPAC Name

ethyl 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-17-12(16)8-18-13-10(7-14)6-9-4-3-5-11(9)15-13/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIQZBBOUIZYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C2CCCC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}OXY)ACETATE

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